Nanomolar Binding Affinity Enables High-Sensitivity Detection with Engineered TCRs
SIYRY's utility is amplified by its ability to form a high-affinity complex with the m33 TCR. This engineered TCR binds the SIY-Kb complex with a dissociation constant (Kd) of 30 nM, a stark contrast to the typical low affinity (Kd ≥ 1100 μM) of wild-type TCRs for their cognate pMHC [1]. This represents a >36,000-fold improvement in binding affinity, a critical parameter for developing targeted cytokine fusions for cancer immunotherapy [1].
| Evidence Dimension | Binding Affinity (Kd) of a TCR for peptide-MHC complex |
|---|---|
| Target Compound Data | 30 nM (m33 TCR binding to SIYRYYGL-Kb) |
| Comparator Or Baseline | ≥ 1100 μM (Typical wild-type TCR binding to cognate pMHC) |
| Quantified Difference | >36,000-fold improvement |
| Conditions | Engineered m33 TCR; Binding assay to SIY/Kb complex. |
Why This Matters
This is a foundational dataset for laboratories engineering high-affinity TCRs for therapeutic targeting or diagnostics, establishing SIYRY as a benchmark antigen.
- [1] Bowerman NA, et al. Engineering high-affinity T cell receptor/cytokine fusions for targeted immunotherapy. Biotechnol Prog. 2012;28(6):1588-1597. View Source
